N-acetyl-N-butylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-butylpropanamide, also known as NABP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of N-acetyl-N-butylpropanamide is not fully understood. However, it is believed that N-acetyl-N-butylpropanamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, N-acetyl-N-butylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemische Und Physiologische Effekte
N-acetyl-N-butylpropanamide has been shown to have various biochemical and physiological effects. In animal studies, N-acetyl-N-butylpropanamide has been shown to reduce pain and inflammation, as well as improve cognitive function. Additionally, N-acetyl-N-butylpropanamide has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-acetyl-N-butylpropanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-acetyl-N-butylpropanamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
However, one of the limitations of N-acetyl-N-butylpropanamide is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of N-acetyl-N-butylpropanamide and its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for the study of N-acetyl-N-butylpropanamide. One potential direction is the development of new painkillers and anti-inflammatory drugs based on the structure of N-acetyl-N-butylpropanamide. Additionally, more research is needed to fully understand the mechanism of action of N-acetyl-N-butylpropanamide and its potential applications in other scientific fields, such as agriculture and materials science.
Furthermore, the development of new methods for synthesizing N-acetyl-N-butylpropanamide may help improve its accessibility and reduce its cost, making it more widely available for scientific research. Finally, more research is needed to fully understand the potential side effects of N-acetyl-N-butylpropanamide and its long-term effects on human health, which may help inform the development of new drugs based on this compound.
Synthesemethoden
The synthesis of N-acetyl-N-butylpropanamide involves the reaction of butylamine with acetic anhydride in the presence of a catalyst, such as pyridine. The resulting product is then purified through recrystallization to obtain pure N-acetyl-N-butylpropanamide. This method has been widely used to synthesize N-acetyl-N-butylpropanamide in the laboratory.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-butylpropanamide has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, N-acetyl-N-butylpropanamide has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. Additionally, N-acetyl-N-butylpropanamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, N-acetyl-N-butylpropanamide has been shown to have antifungal properties, making it a potential candidate for the development of new fungicides. Furthermore, N-acetyl-N-butylpropanamide has been studied for its ability to stimulate plant growth and enhance crop yield.
In materials science, N-acetyl-N-butylpropanamide has been investigated for its potential use as a polymer additive due to its ability to improve the thermal stability and mechanical properties of polymers.
Eigenschaften
CAS-Nummer |
177592-68-6 |
---|---|
Produktname |
N-acetyl-N-butylpropanamide |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-acetyl-N-butylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-6-7-10(8(3)11)9(12)5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
DXNPTEQRMXDHCX-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)CC |
Kanonische SMILES |
CCCCN(C(=O)C)C(=O)CC |
Synonyme |
Propanamide, N-acetyl-N-butyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.